

Pyrazole-Functionalized Oxazepane Building Blocks

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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

CAS No.: 1256643-06-7

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Synthetic Strategies and Medicinal Chemistry

Applications[1][2]

Executive Summary

In the pursuit of novel chemical space, the pyrazole-functionalized 1,4-oxazepane scaffold has emerged as a high-value architecture. This guide addresses the specific utility of combining the privileged pyrazole motif—ubiquitous in kinase and GPCR inhibitors—with the 1,4-oxazepane ring. Unlike its six-membered morpholine analogue, the seven-membered oxazepane ring introduces a non-planar, twist-chair conformation that increases

character, enhances aqueous solubility, and improves metabolic stability by disrupting planar stacking interactions.

This technical guide details the structural rationale, synthetic pathways, and critical troubleshooting protocols for generating these building blocks, designed for immediate application in fragment-based drug discovery (FBDD) and lead optimization.

Part 1: Structural Rationale & Medicinal Chemistry

Utility[1][2][3]

1.1 Escape from Flatland

The transition from morpholine to 1,4-oxazepane represents a strategic "escape from flatland." While morpholine is a standard solubilizing group, its chair conformation is relatively flat and rigid. The 1,4-oxazepane ring adopts a flexible twist-chair conformation, providing:

- **Vectorial Diversity:** The bond angles in the 7-membered ring project substituents into vectors inaccessible to 6-membered rings, potentially capturing novel binding pocket interactions.[1]
- **Solubility Enhancement:** The increased conformational entropy and disruption of crystal packing often result in higher aqueous solubility compared to piperidine or morpholine analogues.[1][2]

1.2 The Pyrazole Synergy

Pyrazoles act as bioisosteres for phenols and amides, functioning as robust hydrogen bond donors/acceptors. When linked to an oxazepane:

- **N-Linked Systems:** The oxazepane nitrogen modulates the basicity and lipophilicity of the pyrazole core.
- **C-Linked Systems:** The oxazepane acts as a chiral, solubilizing appendage, often used to occupy solvent-exposed regions of a protein target (e.g., the ATP-binding site hinge region).

Part 2: Synthetic Methodologies

The synthesis of these building blocks generally follows two architectures: N-functionalization (linking the pyrazole to the oxazepane nitrogen) or Core-functionalization (building the pyrazole onto the oxazepane carbon skeleton).

2.1 Pathway A: The Convergent Approach (N-Arylation/Alkylation)

This is the most robust method for generating libraries.[1][2] It involves coupling a pre-formed 1,4-oxazepane with a functionalized pyrazole.[1][2]

Critical Decision Point:

- If Pyrazole is the Electrophile (Halopyrazole): Use Buchwald-Hartwig amination or (if pyrazole is electron-deficient).[1][2]
- If Pyrazole is the Nucleophile: Use N-alkylation with an oxazepane electrophile (e.g., 4-(chloromethyl)-1,4-oxazepane).[1][2] Warning: This route faces regioselectivity challenges (N1 vs. N2).

2.2 Pathway B: De Novo Cyclization

For core-substituted oxazepanes (e.g., 6-pyrazole-1,4-oxazepanes), a cyclization strategy is required, often starting from amino alcohols or serine derivatives.

Part 3: Experimental Protocols

Protocol 1: Regioselective N-Alkylation of Pyrazole with Oxazepane Electrophiles

Context: Attaching a pyrazole core to a 1,4-oxazepane linker.[1][2] The challenge is controlling N1 vs. N2 alkylation on the pyrazole.

Materials:

- Substrate: 3-substituted-1H-pyrazole (1.0 equiv)[1][2]
- Electrophile: tert-butyl 4-(2-bromoethyl)-1,4-oxazepane-1-carboxylate (1.1 equiv)[1][2]
- Base: Cesium Carbonate () or Potassium Carbonate ()
- Solvent: DMF (anhydrous) or Acetonitrile ()

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask under Argon, dissolve the 3-substituted-1H-pyrazole (1.0 mmol) in anhydrous DMF (5 mL).
- Deprotonation: Add (2.0 mmol, 2.0 equiv). Stir at room temperature for 30 minutes. Note: Cesium is preferred over Potassium for sterically demanding substrates due to the "Cesium Effect" (higher solubility and looser ion pairing).
- Alkylation: Add the oxazepane electrophile (1.1 mmol) dropwise.
- Reaction: Heat the mixture to 60°C. Monitor via LC-MS.
 - Checkpoint: If N2 alkylation (undesired regioisomer) is observed, switch solvent to THF and use NaH as the base at 0°C. The "tight" ion pair of the sodium salt often favors the thermodynamically more stable N1-alkylation for specific steric patterns.
- Workup: Dilute with EtOAc, wash with water () and brine () to remove DMF.[1][2] Dry over .[1][2][3]
- Purification: Flash chromatography. The N1-isomer is typically less polar (higher) than the N2-isomer on silica gel.[1][2]

Protocol 2: Synthesis of the 1,4-Oxazepane Core (De Novo)

Context: Creating the scaffold if not commercially available.

- Cyclization: React N-benzyl-diethanolamine with sulfuric acid (dehydration) or via the Mitsunobu reaction to close the 7-membered ring.[1][2]
- Deprotection: Hydrogenation (, Pd/C) to remove the benzyl group, yielding the free amine 1,4-oxazepane.

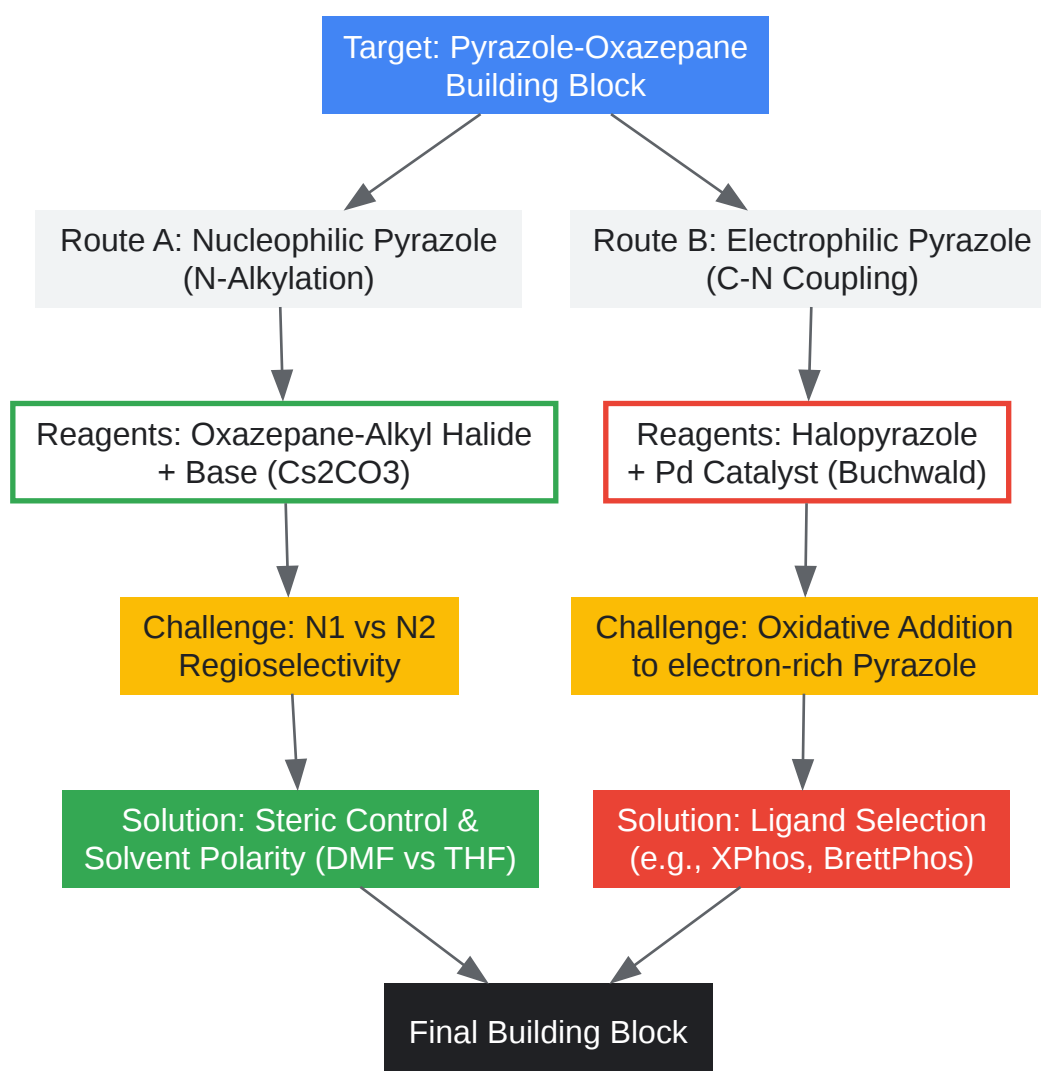
- Boc-Protection: Immediate protection with

is recommended if the free amine is not used immediately, as low-molecular-weight oxazepanes are volatile and hygroscopic.[1][2]

Part 4: Visualization of Pathways

4.1 Synthetic Workflow: Convergent Assembly

This diagram illustrates the decision matrix for assembling the building block based on available starting materials.

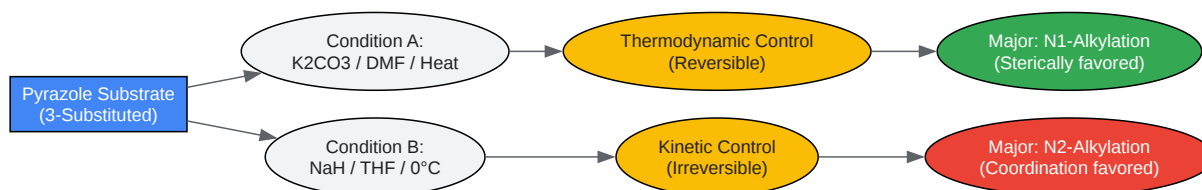


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Caption: Decision matrix for convergent synthesis of pyrazole-oxazepane scaffolds, highlighting critical regioselectivity and catalytic challenges.

4.2 Regioselectivity Logic in Pyrazole Alkylation

Controlling where the oxazepane attaches to the pyrazole ring is the most common failure point.



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Caption: Mechanistic divergence in pyrazole alkylation. Solvent and base choice dictate N1 (thermodynamic) vs N2 (kinetic) selectivity.

Part 5: Physicochemical Data Summary

The following table contrasts the 1,4-oxazepane scaffold with standard heterocyclic building blocks.

Property	Morpholine	1,4-Oxazepane	Medicinal Chemistry Impact
Ring Size	6-membered	7-membered	Oxazepane introduces larger spatial volume. [1][2][4]
Conformation	Chair (Rigid)	Twist-Chair (Flexible)	Oxazepane allows "induced fit" binding. [1][2]
Lipophilicity (cLogP)	Low	Moderate	Oxazepane is slightly more lipophilic, aiding permeability.[2]
Fsp3	1.0	1.0	Both are fully saturated, improving solubility.
Vector Angle	~109.5°	Variable	Oxazepane provides unique exit vectors for substituents.[1][2]

References

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